2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)22-9-8-13(21-22)16-19-20-17(25-16)18-15(23)10-24-14-7-5-4-6-12(14)3/h4-9,11H,10H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFHZMJLZHJTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenoxy halide.
Formation of the Pyrazolyl Intermediate: Concurrently, 1-(propan-2-yl)-1H-pyrazole is synthesized through the reaction of hydrazine with an appropriate ketone.
Formation of the Oxadiazolyl Intermediate: The next step involves the synthesis of the 1,3,4-oxadiazole ring through the reaction of a suitable hydrazide with a carboxylic acid derivative.
Coupling Reaction: Finally, the phenoxy, pyrazolyl, and oxadiazolyl intermediates are coupled together under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives similar to 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide have shown promising results against various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on a related compound demonstrated significant growth inhibition against several cancer cell lines:
- SNB-19 : 86.61% inhibition
- OVCAR-8 : 85.26% inhibition
- NCI-H40 : 75.99% inhibition
Moderate activity was observed against other cell lines such as HOP-92 and A549 . This suggests that the oxadiazole structure may enhance the anticancer efficacy of the compound.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been a focal point of research. The synthesized compounds have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A series of compounds derived from similar structures were evaluated for their antibacterial properties:
- Effective against Staphylococcus aureus and Escherichia coli
- Demonstrated good efficacy using disc diffusion methods with notable results against Candida albicans .
Synthesis and Characterization
The synthesis of 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the pyrazole and acetamide functionalities.
Synthesis Overview
The synthesis typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the pyrazole group via appropriate coupling reactions.
- Final acetamide formation through amide coupling techniques.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide . Modifications to different parts of the molecule can lead to enhanced biological activity.
Key Insights from SAR Studies
Research indicates that:
- Substituents on the oxadiazole ring significantly influence anticancer activity.
- The presence of specific functional groups can enhance antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole-Based Analogues ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the acetamide backbone but replace the 1,3,4-oxadiazole with a 1,2,3-triazole ring. The triazole core, with three nitrogen atoms, exhibits stronger hydrogen-bonding capacity compared to the oxadiazole.
Benzimidazole Derivatives ()
Compounds like 3j and 3k incorporate benzimidazole and sulfonyl groups, diverging significantly in electronic properties. The sulfinyl and sulfonyl groups in these derivatives enhance solubility in polar solvents, whereas the target compound’s 2-methylphenoxy group may prioritize lipophilicity. NMR data for 3j (δ 8.75 ppm, NH) suggests strong deshielding due to electron-withdrawing substituents, contrasting with the oxadiazole’s electron-deficient environment .
Substituent Variations and Physicochemical Properties
Pyrazole Substituents ()
The isopropyl group on the pyrazole ring in the target compound differs from ethyl or methoxy substituents in analogues like 1013769-31-7 (bromo-ethoxyethyl benzothiazolylidene-pyrazole). Trifluoromethoxy groups in 955754-39-9 introduce strong electronegativity, which the target compound lacks, impacting dipole moments and membrane permeability .
Aromatic Ring Modifications
The 2-methylphenoxy group in the target compound contrasts with naphthalenyloxy () or 4-ethoxyphenyl () substituents. Naphthalene systems enhance π-stacking but may raise toxicity concerns, while ethoxy groups improve water solubility. The methyl group in the target compound balances lipophilicity and steric effects .
Spectroscopic Comparisons
While direct spectral data for the target compound is unavailable, comparisons can be inferred:
- IR Spectroscopy : The C=O stretch in oxadiazole acetamides is expected near 1670–1680 cm⁻¹, similar to triazole-based 6b (1682 cm⁻¹) but lower than benzimidazole derivatives due to reduced conjugation .
- NMR Spectroscopy : The 1-isopropylpyrazole’s methyl groups would resonate near δ 1.2–1.5 ppm (doublet), distinct from nitroaryl protons in 6c (δ 8.61 ppm) or sulfonyl-linked protons in 3j (δ 7.68–7.88 ppm) .
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
The compound 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound's structure features a combination of a methylphenoxy group and a pyrazol moiety linked to an oxadiazole , which may contribute to its biological activity. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazole and oxadiazole rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Some studies indicate that such compounds may modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival.
- Interaction with Cellular Receptors : The presence of the pyrazole ring may facilitate binding to specific receptors involved in signal transduction pathways related to cancer and inflammation.
- Induction of Apoptosis : Evidence suggests that compounds with oxadiazole moieties can induce apoptosis in cancer cells through various signaling cascades.
Anticancer Activity
A study investigating the cytotoxic effects of similar pyrazole derivatives found that compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, a derivative demonstrated an IC50 of 2.5 µM against A549 lung adenocarcinoma cells, indicating significant potency (Evren et al., 2019) .
Antimicrobial Properties
Another research highlighted the antimicrobial efficacy of related pyrazoleamide compounds against Plasmodium falciparum, the causative agent of malaria. The study reported an effective concentration for 50% growth inhibition (EC50) as low as 0.7 nM, showcasing the potential for treating malaria (Nature Communications, 2014) .
Anti-inflammatory Effects
In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation (ResearchGate, 2022) .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Pyrazoleamide derivative | Anticancer | 2.5 µM | Evren et al., 2019 |
| Pyrazoleamide compound C2-1 | Antimalarial | 0.7 nM | Nature Communications, 2014 |
| Thiazole derivative | Anti-inflammatory | Not specified | ResearchGate, 2022 |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cycloaddition and condensation. For example:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thioamide precursor under reflux with chloroacetyl chloride in triethylamine .
- Step 2 : Click chemistry (1,3-dipolar cycloaddition) using Cu(OAc)₂ catalysis to attach the pyrazole moiety in a solvent system like t-BuOH/H₂O (3:1) at room temperature .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2), purify via recrystallization (ethanol), and adjust pH/temperature to minimize side products .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .
- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.2–8.6 ppm) and acetamide NH (δ ~10.8 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and heterocyclic carbons .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ with <1 ppm error) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Assay Selection : Prioritize enzyme inhibition (e.g., kinase or protease) or antimicrobial assays based on structural analogs .
- Dose-Response Studies : Test concentrations from 1 nM–100 µM in triplicate. Use positive controls (e.g., known inhibitors) and measure IC₅₀ values .
- Cell Viability : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the oxadiazole with 1,2,4-triazole or vary substituents on the pyrazole (e.g., fluorophenyl vs. methyl groups) .
- Synthetic Strategy : Use parallel synthesis with diverse acyl chlorides or azides in click reactions .
- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity using multivariate regression .
Q. What computational strategies are suitable for predicting molecular targets or reaction pathways?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., EGFR or COX-2) using AutoDock Vina with flexible side chains .
- Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to explore reaction intermediates and transition states (e.g., cycloaddition barriers) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate cell lines via STR profiling .
- Meta-Analysis : Compare data with structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-specific trends .
- Mechanistic Studies : Use SPR or ITC to measure binding kinetics and confirm target engagement .
Q. What advanced techniques optimize reaction efficiency and scalability for this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for high-throughput synthesis of intermediates .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Catalyst Screening : Test alternatives to Cu(OAc)₂ (e.g., Ru or Ir complexes) to reduce metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
